N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Overview
Description
N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out in the presence of a catalyst under reflux conditions. For instance, the reaction between 3-[2-(4-bromophenoxy)ethoxy]benzaldehyde and 4H-1,2,4-triazol-4-amine in ethanol under reflux can yield the desired Schiff base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.
Medicine: It may have pharmacological applications, including potential use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-{3-[2-(4-bromophenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological or chemical targets.
Properties
IUPAC Name |
(E)-1-[3-[2-(4-bromophenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2/c18-15-4-6-16(7-5-15)23-8-9-24-17-3-1-2-14(10-17)11-21-22-12-19-20-13-22/h1-7,10-13H,8-9H2/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDFEDKQQRURC-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)Br)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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